4-[(4-Amino-1,2,5-oxadiazol-3-yl)diazenyl]-2-{[(3-methylphenyl)imino]methyl}phenol
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Overview
Description
4-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)DIAZEN-1-YL]-2-{[(3-METHYLPHENYL)IMINO]METHYL}PHENOL is a complex organic compound featuring multiple functional groups, including an oxadiazole ring, an azo linkage, and a phenolic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)DIAZEN-1-YL]-2-{[(3-METHYLPHENYL)IMINO]METHYL}PHENOL typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of solvents like toluene and reagents such as anhydrous ammonia and hydrogen peroxide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes using continuous flow reactors to maintain consistent reaction conditions and employing purification techniques like recrystallization and column chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)DIAZEN-1-YL]-2-{[(3-METHYLPHENYL)IMINO]METHYL}PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the phenolic group yields quinones, while reduction of the azo linkage produces corresponding amines .
Scientific Research Applications
4-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)DIAZEN-1-YL]-2-{[(3-METHYLPHENYL)IMINO]METHYL}PHENOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)DIAZEN-1-YL]-2-{[(3-METHYLPHENYL)IMINO]METHYL}PHENOL involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and azo linkage play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Similar in structure but with different substituents, leading to varied properties and applications.
3-Amino-4-azido-1,2,5-oxadiazole: Another oxadiazole derivative with distinct chemical behavior and uses.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest .
Properties
Molecular Formula |
C16H14N6O2 |
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Molecular Weight |
322.32 g/mol |
IUPAC Name |
4-[(4-amino-1,2,5-oxadiazol-3-yl)diazenyl]-2-[(3-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C16H14N6O2/c1-10-3-2-4-12(7-10)18-9-11-8-13(5-6-14(11)23)19-20-16-15(17)21-24-22-16/h2-9,23H,1H3,(H2,17,21) |
InChI Key |
HOTXVGHTXJZMCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=C(C=CC(=C2)N=NC3=NON=C3N)O |
Origin of Product |
United States |
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